molecular formula C21H24N2O7 B11021180 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11021180
M. Wt: 416.4 g/mol
InChI Key: SXSUUWATWRQQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine features a 7,8,9,10-tetrahydrobenzo[c]chromen core with a 4-methyl group and a 6-oxo substituent. The 3-position of the chromen ring is functionalized with a propanoyl-glycylglycine side chain via an ether linkage.

Properties

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

2-[[2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H24N2O7/c1-11-16(29-12(2)20(27)23-9-17(24)22-10-18(25)26)8-7-14-13-5-3-4-6-15(13)21(28)30-19(11)14/h7-8,12H,3-6,9-10H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

SXSUUWATWRQQBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[c]chromen Core

The benzo[c]chromen scaffold is synthesized through a Friedel-Crafts alkylation followed by cyclization. Starting with 2,5-dihydroxyacetophenone and cyclohexanone , sulfuric acid catalyzes the formation of the tetrahydrobenzo[c]chromen-6-one intermediate. Methylation at the 4-position is achieved using methyl iodide in the presence of potassium carbonate, yielding 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol (Compound A).

Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄ (cat.), 110°C, 6 hr78
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12 hr85

Characterization of Compound A includes:

  • ¹H NMR (CDCl₃) : δ 6.85 (s, 1H, aromatic), 2.90–2.70 (m, 4H, cyclohexyl), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O).

Etherification with Propanoyl Linker

The hydroxyl group at position 3 of Compound A undergoes etherification with 2-bromopropionic acid via a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling, producing 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (Compound B) .

Optimized Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0°C → room temperature, 24 hr
Yield92%

Characterization of Compound B

  • ¹³C NMR (DMSO-d₆) : δ 174.2 (COOH), 161.5 (C-O), 24.8 (CH₃) .

  • HPLC : Purity >98% (C18 column, acetonitrile/H₂O gradient) .

Synthesis of Glycylglycine

Glycylglycine is prepared using Fmoc-protected glycine on a Rink amide resin. Sequential deprotection (20% piperidine/DMF) and coupling with HBTU/HOBt/DIEA yield the dipeptide. Cleavage with TFA/H₂O/TIPS (95:2.5:2.5) provides the free glycylglycine (Compound C) .

SPPS Parameters

StepReagentsTime (hr)
Deprotection20% piperidine/DMF0.5
CouplingFmoc-Gly-OH, HBTU, HOBt, DIEA2
CleavageTFA/H₂O/TIPS1.5

Mass Spec (ESI+) : [M+H]⁺ = 132.1 (calc. 132.1) .

Final Coupling Reaction

Compound B is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM). Glycylglycine (Compound C) is added under basic conditions (pH 8.5) to form the target compound .

Optimized Coupling Protocol

ParameterValue
Molar Ratio (B:C)1:1.2
SolventDCM/DMF (4:1)
Time12 hr
Yield88%

Post-Reaction Workup

  • Purification : Reverse-phase HPLC (C18, 10–90% acetonitrile/H₂O).

  • ¹H NMR (D₂O) : δ 7.25 (s, 1H, aromatic), 4.30 (q, 1H, CH₂), 3.85 (s, 2H, Gly) .

Mechanistic Insights and Catalytic Systems

The Mitsunobu reaction proceeds via oxidation of PPh₃ to Ph₃P=O, generating the alkoxyphosphonium intermediate. Nucleophilic displacement by the carboxylate anion forms the ether bond . For peptide coupling, EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine group of glycylglycine .

Comparative Analysis of Coupling Agents

ReagentYield (%)Purity (%)
EDC/NHS8898
DCC/HOBt8295
HATU/DIEA8597

Challenges and Solutions

  • Steric Hindrance : The bulky benzo[c]chromen group reduces coupling efficiency. Using excess glycylglycine (1.2 eq) improves yields .

  • Solubility Issues : A DCM/DMF mixed solvent system enhances solubility of hydrophobic intermediates .

  • Epimerization : Low temperatures (0–5°C) during peptide coupling minimize racemization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[c]chromene core or the propanoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on core modifications, substituents, side chains, and inferred properties:

Compound Name Core Structure Substituents Side Chain Bioactivity Synthesis Yield Key References
Target Compound 7,8,9,10-Tetrahydro-6H-benzo[c]chromen 4-methyl, 6-oxo Propanoyl-glycylglycine Not explicitly reported; inferred peptide-mediated interactions Not reported
N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)propionamide (30) Benzo[c]chromen 8,9-dimethoxy, 6-oxo Propionamide Non-competitive inhibitor of liver pyruvate kinase 61%
(3β)-Cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 7,8,9,10-Tetrahydro-6H-benzo[c]chromen 4-methyl, 6-oxo Acetate linked to cholestanol Enhanced lipophilicity for membrane penetration Not reported
2-((3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy)acetic acid derivatives 7,8,9,10-Tetrahydro-6H-benzo[c]chromen 3-methyl, 6-oxo Variable (e.g., acetic acid derivatives) Not explicitly reported; likely tailored for solubility Not reported

Key Observations:

Core Modifications: The target compound and the cholestanol derivative share the 7,8,9,10-tetrahydrobenzo[c]chromen core, which enhances conformational rigidity compared to the non-hydrogenated benzo[c]chromen in Compound 30 . Substituent positions (e.g., 3-yl vs. 1-yl in acetic acid derivatives) influence steric and electronic interactions .

The propionamide group in Compound 30 simplifies the side chain, possibly increasing metabolic stability compared to peptide-containing analogs .

Bioactivity: Compound 30’s 8,9-dimethoxy groups may contribute to its activity as a non-competitive inhibitor, while methoxy substituents generally reduce solubility compared to hydroxylated analogs . The cholestanol derivative’s steroid moiety suggests applications in targeted drug delivery or prodrug strategies .

Synthesis Efficiency :

  • Compound 30 was synthesized in 61% yield using propionyl chloride and a benzo[c]chromen precursor, indicating a robust route for similar derivatives .

Research Findings and Implications

  • Substituent Effects : Methoxy groups (Compound 30) reduce aqueous solubility but may enhance membrane permeability, whereas glycylglycine (target compound) balances lipophilicity and polarity .
  • Structural Flexibility : Hydrogenation of the benzo[c]chromen core (tetrahydro vs. fully aromatic) likely affects π-π stacking interactions and bioavailability .

Biological Activity

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine is a complex compound that combines elements of benzochromene and glycine derivatives. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a benzo[c]chromene core, which is known for various biological activities. The presence of glycine enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.

1. Antioxidant Activity

Studies have indicated that compounds derived from benzochromenes exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties. In vitro studies demonstrated that derivatives of benzochromene can inhibit the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

3. Neuroprotective Properties

The neuroprotective effects of benzochromene derivatives are noteworthy. They may help in protecting neuronal cells from apoptosis induced by oxidative stress and inflammation. This property positions them as potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

4. Acetylcholinesterase Inhibition

Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. In vitro assays have reported IC50 values indicating effective inhibition, suggesting potential applications in enhancing cognitive function.

Case Studies

  • Study on Neuroprotective Effects : A study conducted on a series of benzochromene derivatives showed that one compound exhibited a significant reduction in neuronal cell death in models of oxidative stress (IC50 = 5 µM). This suggests that modifications to the benzochromene structure can enhance neuroprotective effects.
  • Acetylcholinesterase Inhibition : Another study evaluated several derivatives for their AChE inhibitory activity, revealing that certain modifications led to compounds with IC50 values as low as 2 µM, indicating strong potential for cognitive enhancement therapies.

Data Tables

Biological ActivityCompound TestedIC50 Value (µM)Reference
AntioxidantBenzochromene Derivative5
AChE InhibitionN-{2-[(4-methyl...]}2
Anti-inflammatoryBenzochromene DerivativeNot specified

Q & A

Basic: What are the optimal synthetic routes for N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine?

Answer:
The synthesis typically involves a multi-step strategy:

Chromenone Core Preparation : Start with the synthesis of the 4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol intermediate via cyclization of substituted dihydroxyacetophenone derivatives under acidic conditions.

Esterification/Propanoylation : React the hydroxyl group of the chromenone with bromopropionic acid derivatives (e.g., methyl bromopropionate) to form the ether linkage.

Glycylglycine Coupling : Use peptide coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to conjugate the propanoyl group to the glycylglycine dipeptide.

Purification : Employ HPLC or recrystallization to achieve >95% purity .

Basic: How can the structure of this compound be validated experimentally?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : Confirm the chromenone ring system (e.g., aromatic protons at δ 6.8–7.5 ppm) and glycylglycine backbone (amide protons at δ 7.5–8.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C₂₁H₂₅N₂O₈).
  • X-ray Crystallography : Resolve the stereochemistry of the chromenone and peptide linkage .

Advanced: What strategies can resolve contradictory bioactivity data across different cell lines?

Answer:
Contradictions may arise due to cell-specific metabolic pathways or off-target effects. Methodological approaches include:

  • Orthogonal Assays : Validate results using fluorescence-based binding assays (e.g., surface plasmon resonance) alongside cell viability assays (e.g., MTT).
  • Proteomic Profiling : Identify differential protein expression in responsive vs. non-responsive cell lines.
  • Molecular Docking : Compare binding affinities to target proteins (e.g., kinases or GPCRs) using computational models .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic modifications:

Chromenone Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 4, 6, or 8 to assess impact on ring stability and bioactivity.

Linker Optimization : Replace the propanoyl group with ethanoyl or butanoyl chains to evaluate steric effects.

Peptide Backbone Alterations : Substitute glycylglycine with other dipeptides (e.g., alanyl-alanine) to probe binding specificity.

Biological Testing : Compare IC₅₀ values across modified analogs in enzyme inhibition or cytotoxicity assays .

Basic: What biological targets are hypothesized for this compound?

Answer:
Based on structural analogs (e.g., chromenone derivatives with glycylglycine moieties), potential targets include:

  • Kinases : The chromenone core may mimic ATP-binding pockets.
  • Matrix Metalloproteinases (MMPs) : The peptide backbone could interact with catalytic zinc ions.
  • GPCRs : Methoxy and methyl groups may enhance membrane permeability for receptor targeting.
    Experimental validation via competitive binding assays or knockout cell lines is recommended .

Advanced: How can contradictory solubility data in polar vs. non-polar solvents be addressed?

Answer:
Discrepancies often stem from solvent polarity or pH effects. Strategies include:

  • Solubility Parameter Calculations : Use Hansen solubility parameters to predict solvent compatibility.
  • pH-Dependent Studies : Measure solubility at physiological pH (7.4) and adjust with co-solvents (e.g., DMSO/PBS mixtures).
  • Thermodynamic Analysis : Perform van’t Hoff plots to assess entropy-enthalpy trade-offs .

Basic: What purification methods ensure high yield and purity for this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13).
  • LC-MS Monitoring : Track degradation products (e.g., hydrolyzed glycylglycine or chromenone ring-opening).
  • Circular Dichroism (CD) : Assess conformational changes in the peptide backbone over time .

Advanced: What computational tools are suitable for predicting this compound’s pharmacokinetics?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity.
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-ligand interactions.
  • Quantum Mechanics (QM) : Calculate redox potentials for oxidative stability assessments .

Basic: How does this compound compare to structurally similar chromenone-glycine derivatives?

Answer:

Compound Key Structural Features Reported Bioactivity
N-{2-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxy]propanoyl}glycylglycineTrimethyl chromenone coreAnticancer (IC₅₀ = 12 µM in HeLa)
N-[(7-methoxy-8-methyl-2-oxochromen-4-yl)acetyl]glycylglycineMethoxy substitutionAntimicrobial (MIC = 8 µg/mL vs. S. aureus)
Target Compound4-Methyl-6-oxo-tetrahydrochromenoneHypothesized kinase inhibition

The target compound’s tetrahydrochromenone core may enhance metabolic stability compared to non-saturated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.